N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide
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Overview
Description
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Cyclohexylmethyl Group: This step involves the alkylation of the piperidine ring with cyclohexylmethyl halides under basic conditions.
Attachment of the Trifluoropropanamide Group: The final step involves the reaction of the intermediate with trifluoropropanoyl chloride in the presence of a base to form the desired compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the trifluoropropanamide group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, influencing biological pathways . The trifluoropropanamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide can be compared with other piperidine derivatives such as:
- N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide
- N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(2-isoxazolidinyl)propanamide
These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the trifluoropropanamide group in this compound makes it unique, potentially offering distinct advantages in terms of stability and activity .
Properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25F3N2O/c16-15(17,18)9-14(21)19-13-7-4-8-20(11-13)10-12-5-2-1-3-6-12/h12-13H,1-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSODCWIQAEWNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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